molecular formula C6H14O2 B078858 1,4-Dimethoxybutane CAS No. 13179-96-9

1,4-Dimethoxybutane

Cat. No. B078858
CAS RN: 13179-96-9
M. Wt: 118.17 g/mol
InChI Key: HMCUNLUHTBHKTB-UHFFFAOYSA-N
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Description

1,4-Dimethoxybutane is a chemical compound with diverse applications in organic chemistry. It's used as a synthetic building block and intermediate in the synthesis of various organic compounds.

Synthesis Analysis

  • Synthesis of Related Compounds: Deng, Wang, and Danheiser (2015) discuss the synthesis of 4,4-Dimethoxybut-1-Yne, a compound similar to 1,4-Dimethoxybutane. It's a valuable synthetic building block used in heterocyclic compounds, functionalized alkenes, carbohydrates, polyketides, and lipids (Deng, Wang, & Danheiser, 2015).

Molecular Structure Analysis

  • Structural Studies: Kliegel et al. (1984) provide insights into the molecular structures of related organoboron compounds. These studies can offer a perspective on the structural characteristics of compounds like 1,4-Dimethoxybutane (Kliegel, Motzkus, Rettig, & Trotter, 1984).

Chemical Reactions and Properties

  • Reactions with Thioethoxide Ion: Cannon, Feutrill, and Wong (1983) explored the reactions of related compounds with sodium thioethoxide, providing insights into the reactivity of 1,4-Dimethoxybutane derivatives (Cannon, Feutrill, & Wong, 1983).
  • Electron Transfer Reactions: The study by Walborsky and Murari (1984) on electron transfer reactions of related compounds with alkali metals in various solvents can shed light on the chemical behavior of 1,4-Dimethoxybutane (Walborsky & Murari, 1984).

Physical Properties Analysis

  • Crystal and Molecular Structure: Rettig, Trotter, and Kliegel (1974) provide details on the crystal and molecular structure of related compounds, which can offer insights into the physical properties of 1,4-Dimethoxybutane (Rettig, Trotter, & Kliegel, 1974).

Chemical Properties Analysis

  • Chemoselective Reactions: Ojima and Kumagai (1978) explored the chemoselective reactions of allylsilanes with related compounds, providing valuable information on the chemical properties and reactivity of 1,4-Dimethoxybutane (Ojima & Kumagai, 1978).

Scientific Research Applications

  • Cancer Treatment Research : One of the roles of a derivative of 1,4-Dimethoxybutane, specifically 1,4-dimethanesulfonyloxybutane (busulfan, Myleran), is in the treatment of chronic granulocytic leukemia. This compound is also active in chronic lymphocytic leukemia but is less preferred due to its tendency to depress the platelet count (Galton, Till, & Wiltshaw, 1958).

  • Chemistry of Allylsilanes : The reaction of allylsilanes with 1,1-dimethoxybutan-3-one has been found to proceed selectively on the acetal moiety, showcasing its potential in selective organic synthesis (Ojima & Kumagai, 1978).

  • Asymmetric Organic Synthesis : Tartrate-derived (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol is used in asymmetric organic synthesis. It's particularly useful as a protecting group for boronic acids, offering stability and access to diastereo- and enantiomerically pure organoboron reagents (Berg, Eichenauer, & Pietruszka, 2012).

  • DNA-DNA Cross-Linking : The stereochemistry of 1,2,3,4-diepoxybutane (DEB), a related compound, affects its ability to form DNA-DNA cross-links. This is important in understanding the biological activities of different DEB stereoisomers (Park et al., 2005).

  • Fine Chemicals Development : The synthesis and developments of 4,4-Dimethoxy-2-butanone, a related compound, show its potential in various high-value applications in the fine chemicals industry (Zhong-yun, 2005).

  • Synthetic Methods in Green Chemistry : The paper by Hu and Shan (2020) discusses the progress in synthetic methods for (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, focusing on region-selective transformation and green chemistry approaches (Hu & Shan, 2020).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 1,4-Dimethoxybutane . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

1,4-dimethoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-7-5-3-4-6-8-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCUNLUHTBHKTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

39420-54-7
Record name Poly(oxy-1,4-butanediyl), α-methyl-ω-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39420-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10333811
Record name 1,4-Dimethoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethoxybutane

CAS RN

13179-96-9
Record name 1,4-Dimethoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
138
Citations
TH Chan, SD Lee - The Journal of Organic Chemistry, 1983 - ACS Publications
The conversion of primary amines to pyrroles has pre-viously been achieved by reaction with 2, 5-dimethoxy-tetrahydrofuran (1) under refluxing acetic acid. 1 The reaction is useful for …
Number of citations: 32 pubs.acs.org
WF Beech - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… meso-1 : 2-3 : 4-Diepoxybutane reacted with methanol in the presence of a trace of perchloric acid to give 1 : 4-dimethoxybutane-2 : 3-diol, which was oxidised by periodic acid to …
Number of citations: 10 pubs.rsc.org
CB Young, DJ Bae, S Dal Lee - Journal of the Korean Chemical …, 1992 - koreascience.kr
N-Substituted pyrroles were synthesized from 1, 4-dichloro-1, 4-dimethoxybutane and primary amines or amide in the presence of Amberlyst A-21 resin. Further reation of these N-…
Number of citations: 1 koreascience.kr
SD Lee, MA Brook, TH Chan - Tetrahedron letters, 1983 - Elsevier
Several primary amides were converted to N-acylpyrroles on reaction with 1,4-dichloro-1,4-dimethoxybutane ( 1 ) and Amberlyst A-21 resin. The acylpyrroles act as active acylating …
Number of citations: 61 www.sciencedirect.com
P Beresford, MC Lambert, A Ledwith - Journal of the Chemical Society …, 1970 - pubs.rsc.org
One-electron oxidation of trans-1,2-di(carbazol-9-yl)cyclobutane (III) by tris-(p-bromophenyl)amine cation or by cerium(IV) in methanol solutions gives very high yields of the open chain …
Number of citations: 11 pubs.rsc.org
RV Law, Y Sasanuma - Journal of the Chemical Society, Faraday …, 1996 - pubs.rsc.org
Conformational free energies of dimethoxy ethers CH3O—(CH2)n—OCH3(n= 4–8) were calculated by ab initio molecular orbital calculations at the Hartree–Fock level of theory using …
Number of citations: 23 pubs.rsc.org
T Hirano, K Oka, T Naitoh, K Hosaka… - … in chemical pathology …, 1989 - europepmc.org
A comparative study was made on the endogenous digoxin-like activity of sixteen mammalian-type lignan derivatives including enterolactone and enterodiol. Cross-reactivity to …
Number of citations: 15 europepmc.org
PD Bartlett, CV Goebel, WP Weber - Journal of the American …, 1969 - ACS Publications
The degree of etheration by dimethyl ether at its boiling point (—24.8) hasbeen measured for w-heptane solutions of isopropyl-, sec-butyl-, and n-butyllithium over a range of ether …
Number of citations: 101 pubs.acs.org
T Bose, A Banerjee, S Nahar, S Maiti… - Chemical …, 2015 - pubs.rsc.org
(S,S)- and (R,R)-β,γ-Bis-substituted PNAs were synthesized from the C-2 symmetric vicinal diamine system embedded in 1,4 dihydroxybutane and 1,4-dimethoxybutane scaffolds. (R,R)-…
Number of citations: 6 pubs.rsc.org
AL Lyubimtsev, IE Nifant'ev - Russian Chemical Bulletin, 2009 - Springer
Pure racemates and individual enantiomers of diethyl 2,3-diisopropylsuccinate ((+,−)-DIPS and (−)-DIPS) and 2,3-diisopropyl-1,4-dimethoxybutane ((+,−)-DPDMB and (+)-DPDMB) …
Number of citations: 4 link.springer.com

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